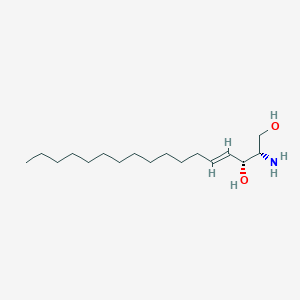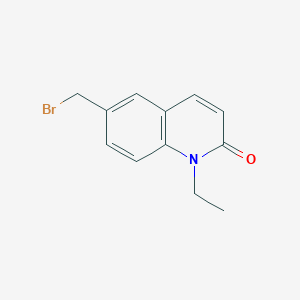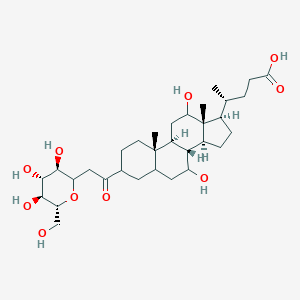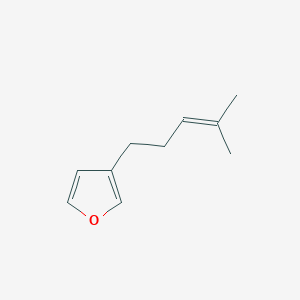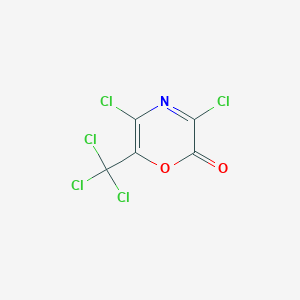
Protopseudohypericin
Overview
Description
Protopseudohypericin is a naturally occurring naphthodianthrone found in the St. John’s Wort family of plants, particularly in Hypericum perforatum . It is closely related to hypericin and pseudohypericin, sharing similar structural features and biological activities . This compound is known for its potential antiviral and antidepressant properties .
Biochemical Analysis
Biochemical Properties
Protopseudohypericin interacts with various biomolecules in biochemical reactions . Upon exposure to light, this compound is converted into pseudohypericin . This photoactivation process involves free-radical reactions .
Cellular Effects
Its derivative, pseudohypericin, has shown antiviral effects in preliminary studies in animal models . It may also contribute to the potential antidepressant effect of Hypericum perforatum extracts .
Molecular Mechanism
It is known that upon exposure to light, this compound is converted into pseudohypericin . This conversion involves free-radical reactions .
Temporal Effects in Laboratory Settings
It is known that exposure to light and the resulting free-radical reactions can oxidize hyperforin, another compound found in Hypericum perforatum .
Dosage Effects in Animal Models
Its derivative, pseudohypericin, has shown antiviral effects in preliminary studies in animal models .
Metabolic Pathways
This compound is involved in the biosynthetic pathway leading to the formation of pseudohypericin . This process involves photoactivation and free-radical reactions .
Transport and Distribution
It is known that this compound can be converted into pseudohypericin upon exposure to light .
Subcellular Localization
It is known that this compound can be converted into pseudohypericin upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protopseudohypericin can be synthesized through the oxidation of protohypericin . The process involves the oxidation of the methyl group of protohypericin to form this compound . This reaction typically requires specific conditions to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Hypericum perforatum plants . The extraction process must be conducted without light exposure to prevent the conversion of this compound to pseudohypericin . High-performance liquid chromatography (HPLC) is commonly used for the purification and determination of this compound .
Types of Reactions:
Oxidation: this compound is formed through the oxidation of protohypericin.
Photoactivation: When exposed to light, this compound can be converted into pseudohypericin.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of protohypericin to form this compound.
Light Exposure: Necessary for the photoactivation process.
Major Products Formed:
Pseudohypericin: Formed from the photoactivation of this compound.
Scientific Research Applications
Protopseudohypericin has several scientific research applications, including:
Antiviral Research: Preliminary studies have shown that this compound exhibits antiviral properties.
Antidepressant Research: It may contribute to the antidepressant effects of Hypericum perforatum extracts.
Photodynamic Therapy: Due to its photoreactive properties, this compound is being explored for use in photodynamic therapy.
Mechanism of Action
The mechanism of action of protopseudohypericin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of monoamine oxidase and the modulation of neurotransmitter levels . Additionally, its photoreactive properties allow it to generate reactive oxygen species upon light exposure, which can contribute to its antiviral and anticancer activities .
Comparison with Similar Compounds
Hypericin: Another naphthodianthrone found in Hypericum perforatum with similar antiviral and antidepressant properties.
Pseudohypericin: Closely related to protopseudohypericin and formed through its photoactivation.
Protohypericin: The precursor to this compound, which undergoes oxidation to form the latter.
Uniqueness: this compound is unique due to its specific photoreactive properties and its role as an intermediate in the biosynthesis of other naphthodianthrones . Its ability to generate reactive oxygen species upon light exposure distinguishes it from other similar compounds .
Properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O9/c1-9-2-11-19(13(32)3-9)29(38)25-17(36)6-15(34)23-24-16(35)7-18(37)26-28(24)22(21(11)27(23)25)12-4-10(8-31)5-14(33)20(12)30(26)39/h2-7,31,34-39H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBECZWWSHDRKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)CO)C2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202695 | |
| Record name | Protopseudohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54328-09-5 | |
| Record name | Protopseudohypericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopseudohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protopseudohypericin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHJ45RLC3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Protopseudohypericin and where is it found?
A1: this compound is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) and other Hypericum species. [, , , , , , , , , , ] It is a biosynthetic precursor to pseudohypericin, another naphthodianthrone found in these plants. [, , ]
Q2: How does light affect this compound?
A2: this compound is photosensitive and converts to pseudohypericin upon exposure to light. [, , , , , , ] This conversion is particularly efficient around a wavelength of 515 nm (green light). []
Q3: Where are this compound and other naphthodianthrones localized within Hypericum species?
A4: Using a technique called desorption electrospray ionization mass spectrometry imaging (DESI-MSI), researchers found that this compound, along with other naphthodianthrones (hypericin, protohypericin, and pseudohypericin), are localized in the dark glands on the leaves of several Hypericum species. [] This co-localization suggests these glands are the primary site of naphthodianthrone accumulation. []
Q4: How does the distribution of dark glands differ between Hypericum species?
A5: The distribution of dark glands, and therefore the localization of naphthodianthrones, varies among Hypericum species. [] Interestingly, species belonging to the same section tend to exhibit similarities in the localization and composition of phloroglucinols, another class of bioactive compounds found in Hypericum. []
Q5: What analytical techniques are used to identify and quantify this compound and other related compounds in Hypericum extracts?
A5: Several analytical techniques are employed for the identification and quantification of this compound and other related compounds in Hypericum extracts. These include:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV/Vis and fluorescence detection, enables the separation and quantification of this compound, Pseudohypericin, Protohypericin, and Hypericin. [, , , ]
- Mass Spectrometry (MS): Used in conjunction with HPLC or alone (e.g., DESI-MS), MS allows for the identification and structural characterization of these compounds based on their mass-to-charge ratios and fragmentation patterns. [, , , ]
- Differential Pulse Polarography: This electrochemical technique can be used to determine the total Hypericin content, including this compound after its conversion to Pseudohypericin. []
Q6: How do researchers account for the light sensitivity of this compound during analysis?
A6: Due to the light sensitivity of this compound, researchers employ specific strategies during extraction and analysis:
- Extraction in the Dark: To prevent premature conversion, extractions are often performed in the dark or under subdued lighting conditions. [, ]
- Photoconversion for Total Hypericin Determination: When measuring total Hypericin content, researchers intentionally expose the samples to light to convert this compound and Protohypericin to their respective counterparts before analysis. [, , ]
Q7: What are the challenges associated with extracting this compound and other naphthodianthrones?
A7: Extracting these compounds efficiently presents some challenges:
- Complete Extraction: Different solvents or extraction techniques may be needed to extract both phloroglucinols and naphthodianthrones completely. For instance, while methanol efficiently extracts phloroglucinols, a water:ethanol mixture is more effective for extracting Hypericins. []
- Hyperforin Degradation: Sunlight exposure can lead to a significant loss of Hyperforins, another class of bioactive compounds found in Hypericum. Therefore, controlling light exposure during extraction is crucial for accurate quantification of all compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
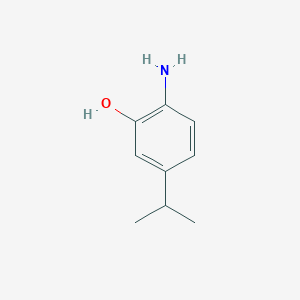
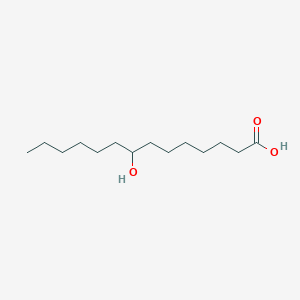
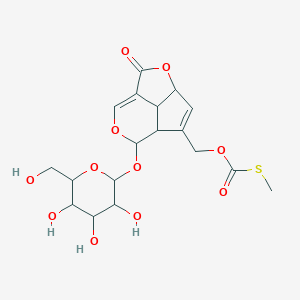
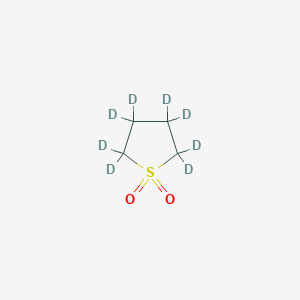
![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
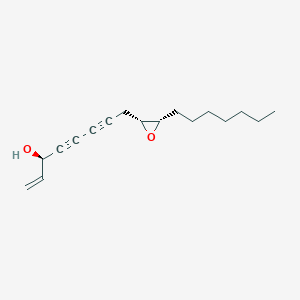
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
